rac Desisopropyl Tolterodine-d7 certificate of analysis
rac Desisopropyl Tolterodine-d7 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of rac Desisopropyl Tolterodine-d7, a labeled metabolite of Tolterodine (B1663597). The information is compiled for use in research, development, and analytical applications.
Core Compound Data
Quantitative data for a specific lot of rac Desisopropyl Tolterodine-d7 is typically provided on a lot-specific Certificate of Analysis (CoA), which is available from suppliers upon purchase.[1][2] For reference purposes, the following table summarizes representative chemical data gathered from various suppliers.
| Parameter | Value | Source |
| Analyte Name | rac Desisopropyl Tolterodine-d7 | LGC Standards[3] |
| Alternate Name | 2-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-methylphenol | LGC Standards[3] |
| Unlabeled CAS No. | 480432-14-2 | LGC Standards[3] |
| Labeled CAS No. | [1346600-20-1] | Labmix24[1] |
| Molecular Formula | C₂₀H₂₀D₇NO | Santa Cruz Biotechnology[2] |
| Molecular Weight | 290.2376 | LGC Standards[3] |
| Appearance | Pale Brown Solid | Labmix24[1] |
| SIL Type | Deuterium | LGC Standards[3] |
Mechanism of Action and Metabolic Pathway of Tolterodine
Tolterodine, the parent compound of rac Desisopropyl Tolterodine-d7, is a competitive muscarinic receptor antagonist.[4][5][6] Its primary therapeutic effect is the inhibition of involuntary bladder contractions by blocking muscarinic receptors in the detrusor muscle.[5][6] This action leads to an increase in residual urine volume and a decrease in detrusor pressure, alleviating symptoms of overactive bladder.[4][5][7]
Tolterodine is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[5][6][8] This metabolite has a similar antimuscarinic activity to the parent drug and contributes significantly to the overall therapeutic effect.[6][7] In individuals who are poor metabolizers via CYP2D6, an alternative pathway mediated by CYP3A4 becomes more prominent.[5][8] Both tolterodine and 5-HMT exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or calcium channels.[4][5][7]
Experimental Protocols
The following are representative analytical methods for the analysis of Tolterodine Tartrate and its impurities, which can be adapted for rac Desisopropyl Tolterodine-d7.
Stability-Indicating RP-UPLC Method
This method is suitable for the quantitative determination of process-related impurities and degradation products.[9]
-
Instrumentation: Waters ACQUITY UPLC™
-
Column: ACQUITY UPLC™ BEH shield RP18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase:
-
Solvent A: (Details to be specified based on the full method, typically an aqueous buffer)
-
Solvent B: Acetonitrile
-
A gradient mixture of Solvent A and B is used.
-
-
Detection: UV at 210 nm
-
Diluent: A 50:50 (v/v) mixture of Solvent A and Acetonitrile.
-
Standard Solution Preparation: A stock solution of Tolterodine Tartrate (300 µg/mL) is prepared in the diluent.
-
Sample Solution Preparation: An amount of the drug product equivalent to 25 mg of Tolterodine Tartrate is dissolved in the diluent with sonication for approximately 30 minutes to achieve a final concentration of 500 µg/mL.
RP-HPLC Method for Pharmaceutical Dosage Forms
This method is designed for the estimation of Tolterodine in tablet dosage forms.[10]
-
Column: Hypersil BDS C18
-
Mobile Phase:
-
Solution A: 2.72g of Potassium dihydrogen phosphate (B84403) in 1000mL of water, with 2 mL of triethylamine (B128534) added. The pH is adjusted to 4.5 with diluted ortho-phosphoric acid.
-
Solution B: A 70:30 (v/v) mixture of Acetonitrile and Methanol.
-
A low-pressure gradient program is used.
-
-
Detection: UV at 205 nm
-
Standard Solution Preparation: A 40 mg sample of Tolterodine Tartrate is dissolved in 100 mL of the sample solvent (diluent). This stock solution is further diluted (5 mL to 50 mL) to obtain a final concentration of 40 µg/mL.
Stability-Indicating RP-HPLC Method for Capsules
This method is developed for determining Tolterodine Tartrate and its degradants in capsule dosage forms.[11]
-
Column: Inertsil C18 3V (250 x 4.6mm), 5µm
-
Mobile Phase:
-
Mobile Phase A (Buffer): 3.85 g of Ammonium acetate (B1210297) in 1 L of water, with the pH adjusted to 4.5 with Glacial acetic acid.
-
Mobile Phase B: 100% Acetonitrile
-
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 290 nm
-
Diluent: A 30:70 (v/v) mixture of water and Acetonitrile.
-
Standard Solution Preparation: A working standard solution of 5 µg/ml of Tolterodine Tartrate is prepared through serial dilution.
Experimental Workflow
The general workflow for the analysis of Tolterodine and its related compounds, including rac Desisopropyl Tolterodine-d7, using chromatographic methods is outlined below.
References
- 1. labmix24.com [labmix24.com]
- 2. scbt.com [scbt.com]
- 3. rac Desisopropyl Tolterodine-d7 | LGC Standards [lgcstandards.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. pharmainfo.in [pharmainfo.in]
